molecular formula C10H13ClN2O B13074053 2-Amino-3-chloro-N-isopropylbenzamide

2-Amino-3-chloro-N-isopropylbenzamide

Cat. No.: B13074053
M. Wt: 212.67 g/mol
InChI Key: HBKSXNHXJXFCAY-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-N-isopropylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-nitro-3-chlorobenzoic acid with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

    Reduction Reaction: Using hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: Reacting the resulting amine with isopropyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Steps: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Amidation Reactions: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amino derivatives or fully reduced hydrocarbons.

Scientific Research Applications

2-Amino-3-chloro-N-isopropylbenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play crucial roles in binding to these targets, influencing their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Amino-N-isopropylbenzamide: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Amino-N-isopropylbenzamide: The amino group is at a different position, affecting its chemical behavior.

    2-Amino-5-chloro-N-isopropylbenzamide: Has an additional chlorine atom, leading to distinct properties and uses.

Uniqueness: 2-Amino-3-chloro-N-isopropylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-amino-3-chloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

HBKSXNHXJXFCAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C(=CC=C1)Cl)N

Origin of Product

United States

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